An In-depth Technical Guide to the Synthesis and Application of N-(Amino-peg1)-n-bis(peg2-propargyl)
An In-depth Technical Guide to the Synthesis and Application of N-(Amino-peg1)-n-bis(peg2-propargyl)
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-(Amino-peg1)-n-bis(peg2-propargyl), a key heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
N-(Amino-peg1)-n-bis(peg2-propargyl) is a branched polyethylene glycol (PEG)-based molecule featuring a primary amine and two terminal alkyne (propargyl) groups.[1][2][3] This unique architecture makes it an invaluable tool in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal functional groups provide sites for conjugation to a target protein ligand and an E3 ligase ligand.[5][6] The primary amine can be readily coupled to carboxylic acids or activated esters, and the propargyl groups can participate in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2][7]
Physicochemical Properties
A summary of the key physicochemical properties of the HCl salt of N-(Amino-peg1)-n-bis(peg2-propargyl) is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2100306-47-4 | [8] |
| Molecular Formula | C₁₈H₃₂N₂O₅ | [8] |
| Molecular Weight | 356.46 g/mol | [8] |
| Purity | >95% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF | [9] |
Synthesis Protocol
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Protection of a commercially available amino-PEG derivative.
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Double propargylation of the hydroxyl groups.
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Deprotection of the amine to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of N-(Boc-Amino-PEG1)-diol
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To a solution of N-(Amino-PEG1)-diol (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et₃N, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(Boc-Amino-PEG1)-diol.
Step 2: Synthesis of N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl)
-
Dissolve N-(Boc-Amino-PEG1)-diol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (80% solution in toluene, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl).
Step 3: Synthesis of N-(Amino-PEG1)-N-bis(PEG2-propargyl)
-
Dissolve N-(Boc-Amino-PEG1)-N-bis(PEG2-propargyl) (1.0 eq) in DCM (0.1 M).
-
Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The product can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) to yield N-(Amino-PEG1)-N-bis(PEG2-propargyl) as its hydrochloride salt.
Characterization Data
The following table summarizes the expected characterization data for the final product.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the PEG backbone protons (δ 3.5-3.8 ppm), propargyl methylene protons (δ 4.2 ppm), and terminal alkyne proton (δ 2.4 ppm). The integration of these peaks should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for the PEG backbone carbons (around 70 ppm), propargyl methylene carbons (around 58 ppm), and alkyne carbons (around 75 and 80 ppm). |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at m/z consistent with the molecular formula C₁₈H₃₃N₂O₅⁺. |
| Purity (HPLC) | >95% |
Application in PROTAC Development
The primary application of N-(Amino-peg1)-n-bis(peg2-propargyl) is as a versatile linker in the synthesis of PROTACs. The linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.
The general workflow for utilizing this linker in PROTAC synthesis is as follows:
This modular approach allows for the rapid assembly of a library of PROTACs with different POI and E3 ligase ligands to screen for optimal protein degradation. The branched nature of the linker provides a specific spatial orientation of the two ligands, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), ultimately leading to efficient target protein degradation.
The role of the linker in facilitating the formation of the ternary complex is illustrated below:
Conclusion
N-(Amino-peg1)-n-bis(peg2-propargyl) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, featuring a primary amine for straightforward conjugation and two propargyl groups for efficient click chemistry, allows for the modular and efficient construction of these important therapeutic agents. The incorporated PEG chains enhance the physicochemical properties of the final PROTAC molecules. This technical guide provides a plausible synthesis protocol and highlights the critical role of this linker in the rational design and development of novel protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
